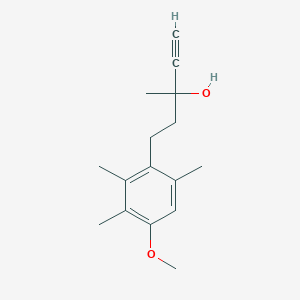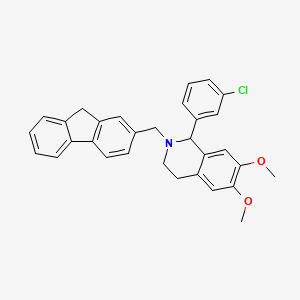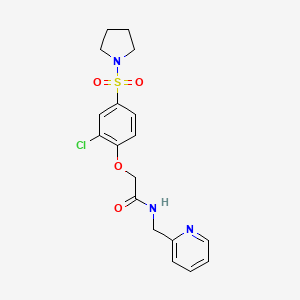![molecular formula C18H20N2O3 B5229604 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)
3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide: is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an isopropoxy group, a methylamino carbonyl group, and a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isopropoxy group: This can be achieved by reacting an appropriate phenol derivative with isopropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the methylamino carbonyl group: This step involves the reaction of a suitable amine with a carbonyl compound, such as methyl isocyanate, under controlled conditions.
Coupling with the benzamide core: The final step involves coupling the intermediate product with a benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol or amine.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its functional groups enable it to interact with specific biological targets, making it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
- 3-isopropoxy-N-{4-[(ethylamino)carbonyl]phenyl}benzamide
- 3-isopropoxy-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide
- 3-isopropoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide
Comparison: Compared to its analogs, 3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide exhibits unique reactivity and binding properties due to the presence of the methylamino carbonyl group. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from its similar compounds.
Eigenschaften
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)23-16-6-4-5-14(11-16)18(22)20-15-9-7-13(8-10-15)17(21)19-3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOVVBVEXOVVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B5229528.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylthiophen-2-yl)methanone](/img/structure/B5229541.png)

![[3,4,6-Triacetyloxy-5-(pyridine-2-carbonylamino)oxan-2-yl]methyl acetate](/img/structure/B5229552.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)


![4-ETHYL-5-METHYL-N-[(PYRIDIN-3-YL)METHYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B5229582.png)
![7-(2,5-DIMETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5229596.png)
![9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)
![2-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide](/img/structure/B5229620.png)


